molecular formula C22H19BrN4O2 B2507166 N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-51-4

N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Katalognummer: B2507166
CAS-Nummer: 921514-51-4
Molekulargewicht: 451.324
InChI-Schlüssel: YNMWBZYPTPAWJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core structure. Key substituents include a 3-bromophenyl group at the N-position, a phenyl ring at the 2-position, a propyl chain at the 5-position, and a carboxamide moiety at the 7-position. This compound belongs to a class of molecules often investigated for kinase modulation due to structural similarities with established inhibitors like decernotinib and ruxolitinib . Its bromine atom introduces steric and electronic effects that may enhance target binding or alter pharmacokinetic properties compared to non-halogenated analogs.

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-2-11-26-13-18(21(28)24-16-8-6-7-15(23)12-16)20-19(14-26)22(29)27(25-20)17-9-4-3-5-10-17/h3-10,12-14H,2,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMWBZYPTPAWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with 2-phenyl-5-propylpyridine-3-carboxylic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound’s structural analogs differ primarily in substituents at the N-phenyl, 5-position alkyl chain, and carboxamide groups. A comparative analysis is provided below:

Compound Name N-Substituent 5-Position Molecular Formula Molecular Weight (g/mol) Key Features
N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target) 3-bromophenyl Propyl C₂₄H₂₂BrN₄O₂* ~477.4 Bromine enhances lipophilicity
N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 4-methylphenyl Propyl C₂₃H₂₃N₄O₂ 393.4 Methyl improves metabolic stability
N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 2-methoxyethyl Propyl C₁₉H₂₂N₄O₃ 354.4 Polar group increases solubility
5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 3-methylphenyl Benzyl C₂₈H₂₃N₄O₂ 453.5 Bulky benzyl may hinder bioavailability

Key Observations:

  • Alkyl Chain Effects : The 5-propyl chain balances lipophilicity, whereas bulkier groups (e.g., benzyl) in analogs may reduce solubility or membrane permeability .
  • Carboxamide Modifications : Substitutions like 2-methoxyethyl (in ) increase polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Trends

  • Molecular Weight : The target compound (~477.4 g/mol) exceeds the typical threshold for oral bioavailability (500 g/mol), unlike lighter analogs (e.g., 354.4 g/mol in ).
  • Solubility : Propyl and bromophenyl groups likely reduce water solubility compared to polar derivatives (e.g., 2-methoxyethyl in ).
  • Metabolic Stability : Bromine’s inductive effects may slow oxidative metabolism relative to methyl or methoxy-substituted analogs .

Biologische Aktivität

N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. This compound is characterized by a unique structure featuring a fused pyrazole and pyridine ring system along with various functional groups such as a carboxamide and a bromophenyl substituent. Its molecular formula is C22H19BrN4O2, and it has garnered interest due to its potential pharmacological properties.

Research indicates that compounds similar to N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant biological activities, particularly as potential therapeutic agents. Notably, these compounds may act as inhibitors of various enzymes and receptors involved in disease processes. For example, they may inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms and cancer cell proliferation .

Pharmacological Properties

The compound has shown potential applications in medicinal chemistry due to its biological activity. It may serve as:

  • Anticancer Agent : By inhibiting PARP activity, it hampers DNA repair processes in cancer cells.
  • Antimicrobial Activity : Similar pyrazolo[4,3-c]pyridine derivatives have demonstrated antibacterial properties against various pathogens.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide significantly inhibits PARP activity with an IC50 in the nanomolar range. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents .
  • Antitumor Efficacy : In vivo studies using xenograft models have shown that this compound effectively reduces tumor volume in BRCA-deficient cancer models. The compound was well tolerated by the subjects without significant adverse effects .

Comparative Biological Activity

The following table summarizes the biological activities of N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide compared to other related compounds:

Compound NameIC50 (nM)Antitumor ActivityAntimicrobial Activity
N-(3-bromophenyl)-3-oxo...10HighModerate
Olaparib (PARP inhibitor)3.8HighLow
MK-4827 (PARP inhibitor)2.1HighLow

Synthesis Pathways

The synthesis of N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step synthetic routes that allow for modifications to enhance its properties. These methods include:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors and reaction conditions.
  • Bromination : Introducing the bromophenyl group through electrophilic substitution.
  • Carboxamide Formation : Converting the corresponding acid or derivative into a carboxamide.

These synthetic strategies are essential for producing the compound efficiently while enabling further structural modifications for enhanced biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.